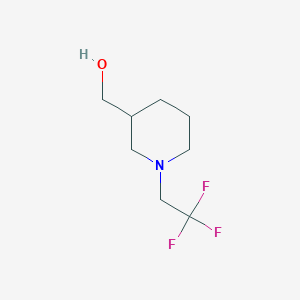

(1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol

Description

Properties

IUPAC Name |

[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO/c9-8(10,11)6-12-3-1-2-7(4-12)5-13/h7,13H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCHMELHRMTYUIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies Overview

The synthesis of (1-(2,2,2-trifluoroethyl)piperidin-3-yl)methanol typically involves:

- Formation of trifluoro-substituted piperidin-2-one or related intermediates.

- Reduction and functional group manipulation to introduce the hydroxymethyl group at the 3-position.

- Use of nucleophilic substitution and reductive alkylation techniques to install the trifluoroethyl substituent at the nitrogen.

Preparation via Piperidin-2-one Derivatives and Trifluoroethylation

A robust approach involves the reaction of piperidone derivatives with trifluoromethyl ethyl acetate in the presence of strong bases such as sodium hydride or lithium bis(trimethylsilyl)amide (LiHMDS) to form 3-(2,2,2-trifluoro-1-hydroxyethylidene)piperidin-2-one intermediates. These intermediates are then reduced using sodium borohydride (NaBH4) to yield the corresponding hydroxyethyl piperidinones, which upon further processing give the target compound.

Key Reaction Conditions and Yields:

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Trifluoroethylation | Piperidone derivative + trifluoromethyl ethyl acetate, NaH or LiHMDS, THF, 0 to room temp, 6-24 h | 50-88% | Base-mediated enolate formation and electrophilic trifluoroethylation |

| Reduction | NaBH4 in methanol, 0 °C to room temp, 2 h | 55-87% | Reduction of hydroxyethylidene to hydroxyethyl group |

| Purification | Column chromatography on silica gel | - | Standard purification to isolate product |

This sequence is detailed in a Royal Society of Chemistry supplementary document, highlighting yields between 50% and 88% depending on specific conditions and substrates used.

Reductive Alkylation and Mesylation Routes

Another synthetic route involves the preparation of piperidine derivatives bearing a primary hydroxyl group, which is subsequently mesylated to form a good leaving group. This mesylate undergoes nucleophilic substitution with piperidine or other amines to introduce the trifluoroethyl substituent. Reductive alkylation with trifluoroethyl-containing electrophiles under mild conditions (e.g., sodium cyanoborohydride as the reducing agent) is also employed to install the trifluoroethyl group on the nitrogen atom.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydroxylation | Reflux with 2-aminoethanol or similar nucleophiles | 58-85% | Formation of alcohol intermediate |

| Mesylation | Methanesulfonyl chloride, Et3N, -78 to 0 °C | 70-90% | Conversion of hydroxyl to mesylate |

| Nucleophilic substitution | Piperidine, 1,4-dioxane, ambient temp | 83-90% | Introduction of trifluoroethyl group |

| Reductive alkylation | Sodium cyanoborohydride, electrophile, THF/methanol, 60 °C | 70-85% | Installation of trifluoroethyl substituent |

This methodology is supported by a detailed study published in the Chemical and Pharmaceutical Bulletin, which also explores the effect of varying distances between nitrogen atoms on biological activity, indicating the synthetic flexibility of this approach.

Process Development and Industrial Scale Considerations

Patent literature and technical disclosures reveal process optimizations for scale-up, focusing on:

- Use of safer and more efficient reagents such as lithium bis(trimethylsilyl)amide for enolate formation.

- Controlled temperature protocols (0-5 °C) to improve selectivity and yield.

- Sequential extraction and purification steps to enhance product purity.

- Employment of isopropanol and other solvents for crystallization and isolation.

A disclosed process describes the preparation involving trifluoroethylation followed by reduction and crystallization steps, achieving yields suitable for industrial production (up to 88%) with emphasis on solvent recovery and waste minimization.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Reaction Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Base-mediated trifluoroethylation + NaBH4 reduction | NaH or LiHMDS, trifluoromethyl ethyl acetate, NaBH4 | 0 °C to room temp, 6-24 h | 50-88% | High regioselectivity, good yields | Requires strong base, moisture sensitive |

| Mesylation and nucleophilic substitution | Methanesulfonyl chloride, piperidine | -78 °C to room temp | 70-90% | Mild conditions, versatile | Multi-step, requires careful handling of mesylates |

| Reductive alkylation | Sodium cyanoborohydride, electrophiles | 60 °C, THF/methanol | 70-85% | Efficient installation of trifluoroethyl group | Use of toxic reducing agents |

Research Findings and Analytical Data

- The intermediates and final products have been characterized by standard spectroscopic techniques (NMR, IR, MS), confirming the successful introduction of trifluoroethyl groups and hydroxymethyl functionalities.

- Reaction monitoring by thin-layer chromatography (TLC) and column chromatography purification ensures high purity.

- Reported yields are consistent across multiple studies, indicating reproducibility.

- The choice of base and solvent critically affects the reaction rate and selectivity, with lithium bis(trimethylsilyl)amide providing milder conditions compared to sodium hydride.

Chemical Reactions Analysis

Types of Reactions

(1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol undergoes several types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding piperidine derivative.

Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: The major products include (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)aldehyde and (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)carboxylic acid.

Reduction: The major product is the corresponding piperidine derivative.

Substitution: The major products depend on the nucleophile used and can include various substituted piperidines.

Scientific Research Applications

The compound (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol , also known by its CAS number 831169-71-2, is a piperidine derivative that has garnered attention in various scientific research fields due to its unique chemical properties and potential applications. This article explores its applications in medicinal chemistry, material science, and agrochemicals, supported by relevant data tables and case studies.

Medicinal Chemistry

Antidepressant and Anxiolytic Activity

Research has indicated that derivatives of piperidine compounds exhibit significant antidepressant and anxiolytic effects. The trifluoroethyl group enhances the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier. A study demonstrated that modifications of piperidine derivatives could lead to compounds with improved efficacy in treating mood disorders.

Case Study: Synthesis and Evaluation

A recent synthesis of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol was conducted to evaluate its binding affinity for serotonin receptors. The results showed promising interactions with the 5-HT1A receptor, suggesting potential as a therapeutic agent for anxiety disorders.

Material Science

Polymer Additives

The unique fluorinated structure of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol allows it to act as a functional additive in polymer formulations. Its incorporation can enhance thermal stability and chemical resistance in polymer matrices.

Case Study: Fluorinated Polymers

In a study focusing on the development of high-performance fluorinated polymers, (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol was used as a modifier. The modified polymers exhibited superior water repellency and thermal degradation resistance compared to unmodified counterparts.

Agrochemicals

Pesticide Development

The compound's structural characteristics make it suitable for developing new agrochemical agents. Its efficacy against specific pests has been explored in several studies.

Case Study: Insecticidal Activity

A field trial assessed the insecticidal properties of formulations containing (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol against common agricultural pests. Results indicated a significant reduction in pest populations compared to control groups, highlighting its potential as an effective insecticide.

Mechanism of Action

The mechanism of action of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogous Compounds

Physicochemical Properties

- Hydrophobicity: The trifluoroethyl group increases logP compared to non-fluorinated analogs (e.g., [1-(4-methylbenzyl)piperidin-3-yl]methanol has logP ~1.8 vs. ~2.5 for the trifluoroethyl analog) .

- Solubility : The hydroxymethyl group enhances aqueous solubility, but trifluoroethyl reduces it relative to pyrazole-based analogs (e.g., pyrazole derivative in has higher solubility due to smaller ring size).

- Electron-Withdrawing Effects : The -CF₃ group stabilizes adjacent bonds, influencing reactivity and binding affinity in drug candidates .

Stability and Toxicity Considerations

- Chemical Stability : The trifluoroethyl group resists hydrolysis better than ethyl or benzyl analogs.

- Toxicity: Limited data, but fluorinated compounds may pose renal toxicity risks at high doses, unlike non-fluorinated derivatives .

Biological Activity

(1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. The trifluoroethyl group enhances the compound's lipophilicity, which may facilitate its interaction with various biological targets. This article explores the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoroethyl moiety significantly increases the compound's lipophilicity, allowing it to efficiently cross cellular membranes. Once inside the cell, the compound can interact with various proteins, enzymes, and receptors, leading to diverse biological effects. The exact pathways and targets depend on the specific context of its application in research or therapeutic settings .

Structure-Activity Relationships (SAR)

Research into SAR has shown that modifications to the piperidine ring can significantly influence the potency and efficacy of derivatives of this compound. For instance:

- N-substituents : Variations in the N-substituent groups have been shown to enhance or diminish biological activity. Compounds with bulky or electron-withdrawing groups tend to exhibit improved binding affinities to certain receptors .

- Hydroxymethyl Group : The presence of the hydroxymethyl group allows for hydrogen bonding interactions, which can further stabilize the compound's binding to its target sites .

Table 1: Summary of Biological Activities

Case Study 1: Interaction with GABA A Receptors

A study demonstrated that derivatives containing a piperidine structure could effectively modulate GABA A receptors. The introduction of a trifluoroethyl group was found to enhance receptor binding and activation compared to non-fluorinated analogs. This modulation is critical for developing anxiolytic and anticonvulsant drugs .

Case Study 2: Inhibition of Enzymatic Activity

The compound has also been investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways. The structural modifications imparted by the trifluoroethyl group have been shown to improve binding affinity and selectivity towards these enzymes, indicating its potential as a therapeutic agent for metabolic disorders .

Q & A

Advanced Question: How can enantiomeric purity be optimized during the synthesis of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol?

Answer:

- Synthetic Routes : A key method involves reductive amination or palladium-catalyzed hydrogenolysis. For example, tert-butyl carbamate intermediates are hydrogenated using palladium hydroxide on carbon under hydrogen atmospheres to yield the piperidine core . The trifluoroethyl group is introduced via alkylation of piperidin-3-ylmethanol precursors with 2,2,2-trifluoroethylating agents (e.g., trifluoroethyl halides) under basic conditions .

- Enantiomeric Optimization : Chiral resolution techniques, such as enzymatic kinetic resolution (e.g., subtilisin-mediated acylation of racemic amines) or chiral stationary-phase HPLC, are critical. Continuous flow bioreactors improve efficiency in resolving enantiomers by enhancing reaction control and scalability .

Basic Question: What analytical techniques are used to characterize (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol?

Advanced Question: How can X-ray crystallography resolve structural ambiguities in fluorinated piperidine derivatives?

Answer:

- Basic Techniques : High-resolution NMR (¹H/¹³C/¹⁹F) identifies structural features, such as the trifluoroethyl group’s distinct ¹⁹F shifts. LC-MS confirms molecular weight, while IR spectroscopy detects hydroxyl and C-F stretches .

- Advanced Structural Analysis : X-ray crystallography is indispensable for resolving stereochemical uncertainties. For example, single crystals grown from ethyl acetate/petroleum ether (3:1 v/v) mixtures enable precise determination of piperidine ring conformation and fluorine positioning, critical for structure-activity relationship (SAR) studies .

Basic Question: How does the trifluoroethyl group influence the compound’s physicochemical properties?

Advanced Question: What are the electronic and steric effects of the trifluoroethyl group on receptor binding compared to non-fluorinated analogs?

Answer:

- Physicochemical Impact : The trifluoroethyl group enhances lipophilicity (logP) and metabolic stability by reducing oxidative metabolism. Fluorine’s electronegativity also lowers the basicity of adjacent amines, improving bioavailability .

- Receptor Binding Effects : Comparative studies using analogs (e.g., methyl or chloroethyl derivatives) reveal that the trifluoroethyl group’s steric bulk and electron-withdrawing nature alter hydrogen-bonding networks and hydrophobic interactions. Docking simulations and mutagenesis assays (e.g., with GPCR targets) highlight its role in enhancing binding affinity and selectivity .

Basic Question: What are the typical applications of this compound in medicinal chemistry research?

Advanced Question: How can SAR studies guide the design of derivatives for neurological targets?

Answer:

- Basic Applications : The compound serves as a precursor for neuroactive agents (e.g., calcitonin gene-related peptide (CGRP) receptor antagonists like atogepant) due to its piperidine scaffold and fluorine-enhanced pharmacokinetics .

- SAR-Driven Design : Systematic modification of the piperidine-3-ylmethanol moiety (e.g., introducing arylacetylene or sulfonyl groups) optimizes target engagement. For example, coupling with fluorophenylacetylene via Sonogashira reactions improves blood-brain barrier penetration .

Basic Question: How are synthetic yields improved for large-scale preparations?

Advanced Question: What strategies mitigate batch-to-batch variability in catalytic hydrogenation steps?

Answer:

- Yield Optimization : Solvent selection (e.g., methanol or ethyl acetate) and controlled hydrogen pressure (1–3 atm) minimize side reactions. Catalyst pre-treatment (e.g., palladium hydroxide on carbon activation) enhances reproducibility .

- Variability Mitigation : Real-time reaction monitoring (e.g., in situ FTIR or PAT tools) identifies intermediates and byproducts. Statistical design of experiments (DoE) optimizes parameters like temperature, catalyst loading, and stirring rate .

Basic Question: How do researchers validate the compound’s stability under physiological conditions?

Advanced Question: What mechanistic insights explain degradation pathways in acidic/oxidative environments?

Answer:

- Stability Validation : Accelerated stability studies (40°C/75% RH) and LC-MS track decomposition products. Phosphate-buffered saline (PBS) and simulated gastric fluid (pH 1.2–6.8) assess hydrolytic stability .

- Degradation Mechanisms : Acidic conditions protonate the piperidine nitrogen, triggering ring-opening or retro-Mannich reactions. Oxidative stress (e.g., peroxide exposure) cleaves C-F bonds, forming ketone or alcohol byproducts. DFT calculations predict vulnerable sites for targeted stabilization .

Basic Question: What in vitro assays are used to evaluate biological activity?

Advanced Question: How can conflicting data from kinase inhibition assays be resolved?

Answer:

- Basic Assays : Radioligand binding (e.g., CGRP receptor), cell viability (MTT), and enzyme inhibition (e.g., phosphodiesterase) assays are standard .

- Data Contradiction Analysis : Discrepancies arise from assay conditions (e.g., ATP concentrations in kinase assays). Orthogonal validation (e.g., SPR for binding kinetics vs. functional cAMP assays) clarifies mechanisms. Meta-analysis of PubChem BioAssay data identifies outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.